2-Methylfuran-D6

Description

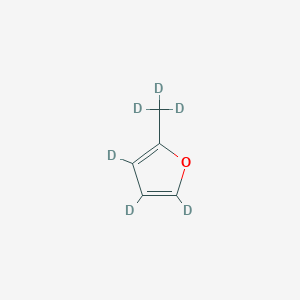

Structure

3D Structure

Properties

Molecular Formula |

C5H6O |

|---|---|

Molecular Weight |

88.14 g/mol |

IUPAC Name |

2,3,4-trideuterio-5-(trideuteriomethyl)furan |

InChI |

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3,2D,3D,4D |

InChI Key |

VQKFNUFAXTZWDK-RLTMCGQMSA-N |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=CO1 |

Origin of Product |

United States |

Unraveling Complexities: the Power of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological systems. wikipedia.org By replacing specific hydrogen atoms with deuterium (B1214612), researchers can follow the labeled compound without altering its fundamental chemical properties. fiveable.me This substitution, however, does introduce a subtle but significant change: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a different rate than those breaking a C-H bond. libretexts.org

The KIE is a cornerstone of mechanistic investigations, providing clear evidence for which bonds are broken during the rate-determining step of a reaction. libretexts.org By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, chemists can deduce intricate details of a reaction pathway. libretexts.orgthalesnano.com This approach has proven invaluable in a wide range of chemical disciplines, from understanding enzymatic reactions to developing new synthetic methodologies. fiveable.meacs.org

Beyond mechanistic elucidation, deuterium labeling is extensively used in conjunction with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgnih.govacs.org In NMR, deuterated solvents are routinely used to avoid interference from solvent protons, and site-specific labeling can help in the complex task of assigning signals to specific atoms within a molecule. thalesnano.comtcichemicals.com In mass spectrometry, the known mass difference between hydrogen and deuterium allows for the precise tracking and quantification of labeled molecules and their metabolites. wikipedia.orgthalesnano.com

2 Methylfuran D6: a Versatile Tool in Advanced Research

Deuteration Processes for Furanic Ring Systems and Alkyl Groups

The synthesis of deuterated furanic compounds can be achieved through hydrogen-deuterium (H/D) exchange reactions. snnu.edu.cn For 2-methylfuran, this process can lead to deuterium incorporation into both the furan ring and the methyl substituent. nih.gov One notable method involves the use of a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex as a catalyst. nih.gov This approach has been shown to effectively deuterate the aromatic protons of 5-membered heterocyclic compounds, including 2-methylfuran, with deuterium incorporation levels ranging from 80% to 98%. nih.gov In the case of 2-methylfuran, significant deuteration of the methyl group (up to 50%) is also observed. nih.gov The regioselectivity of this process is influenced by the precoordination of the heteroatom to the metal center, which favors the H/D exchange of hydrogen atoms ortho to the heteroatom and also facilitates the deuteration of the C(sp³)–H bonds in the methyl group. nih.gov

Another approach to deuterating furanic rings involves using heavy water (D₂O) in the presence of a transition metal and another metal that generates deuterium. google.com This method can be applied to a variety of heterocyclic compounds. google.com Furthermore, photoredox catalysis using visible light offers a neutral radical approach for H/D exchange. This has been particularly effective for the C-1 deuteration of aldehydes, including those with furan rings. nih.gov

The deuteration of 2-methylfuran can also be studied using carbon-supported noble metal catalysts like palladium (Pd) and platinum (Pt). nih.gov With a Pd/C catalyst, saturation of the furan ring occurs at lower temperatures, leading to deuterated tetrahydrofurans, followed by H/D exchange in the THF ring and methyl groups at higher temperatures. nih.gov Over a Pt/C catalyst, deuterated alcohols are formed at low temperatures. nih.gov

Catalytic Pathways for Selective Deuterium Incorporation

Various catalytic systems have been developed for the selective incorporation of deuterium into furanic compounds. Transition metal catalysts, including those based on palladium, platinum, rhodium, ruthenium, nickel, and cobalt, are commonly employed for deuteration reactions. google.com These catalysts can be activated beforehand or in situ with hydrogen or deuterium gas. google.com For instance, a palladium catalyst reduced with hydrogen gas has been used for the deuteration of heterocyclic compounds. google.com

Iron-catalyzed H/D exchange has emerged as a promising method. A trans-dihydride NHC iron complex facilitates H/D exchange between a solvent like benzene-d₆ and various heteroaromatic hydrocarbons under mild conditions. nih.gov This method has been shown to deuterate the aromatic protons of 2-methylfuran with high efficiency. nih.gov Another iron-based system utilizes a [dmpe₂FeCl₂] precatalyst under blue light irradiation with a deuterium source like deuterated methanol (B129727) (CD₃OD) for the site-selective deuteration of heteroarenes, including benzofuran. rsc.org

Ruthenium catalysts have also been employed for the C-H functionalization of furan derivatives. For example, a [Ru(p-cymene)Cl₂]₂ catalyst has been used for the alkenylation of furoic acid derivatives, demonstrating the potential for selective modification of the furan core. researchgate.net One-pot tandem reactions, such as the Wittig/conjugate reduction/Paal-Knorr sequence, offer a metal-free alternative for synthesizing substituted furans and have the potential for producing deuterated analogs by recycling waste products as catalysts. organic-chemistry.org

Table 1: Catalytic Systems for Deuteration of Furanic Compounds

| Catalyst System | Substrate Example | Deuterium Source | Key Findings |

|---|---|---|---|

| trans-dihydride NHC iron complex | 2-Methylfuran | Benzene-d₆ | High deuteration of aromatic protons (80-98%) and methyl group (50%). nih.gov |

| Pd/C | 2-Methylfuran | D₂ | Furan ring saturation at low temperatures, H/D exchange at higher temperatures. nih.gov |

| Pt/C | 2-Methylfuran | D₂ | Formation of deuterated alcohols at low temperatures. nih.gov |

| [dmpe₂FeCl₂] with blue light | Benzofuran | CD₃OD | Site-selective deuteration at the C-2 position. rsc.org |

| [Ru(p-cymene)Cl₂]₂ | Furoic acid derivatives | - | Selective C-H functionalization, potential for deuteration. researchgate.net |

| Metal-free (recycled Ph₃PO and HCl) | - | - | One-pot synthesis of substituted furans with potential for deuteration. organic-chemistry.org |

Precursor Synthesis and Isotopic Enrichment Strategies

The synthesis of 2-methylfuran itself often starts from biomass-derived precursors. Furfural, which is produced from the hydrolysis and dehydration of hemicellulose, is a key intermediate. mdpi.comnih.gov Selective hydrogenation of furfural yields 2-methylfuran. mdpi.comrsc.org Various catalysts, including Ni-Fe bimetallic catalysts supported on silica (B1680970) and copper-based catalysts, have been developed for this conversion. mdpi.comgoogle.com Another precursor, 5-(hydroxymethyl)furfural (HMF), can also be converted to 2,5-dimethylfuran (B142691) through processes that could potentially be adapted for labeled synthesis. google.com

Isotopic enrichment strategies are crucial for achieving high levels of deuterium incorporation. Isotope dilution methods, where a known amount of a labeled standard is added to a sample, are used for the analysis of furan and its derivatives in various matrices. researchgate.net For the synthesis of specifically labeled compounds, isotopically enriched starting materials can be used. For example, the use of ¹³C-labeled methanol or ethylene (B1197577) in the co-aromatization of furan over zeolite catalysts has been employed to trace the incorporation of carbon atoms into the final aromatic products. acs.org Similarly, the synthesis of functionalized furans can utilize isotope-enriched glucose to study reaction mechanisms. mdpi.com

For deuteration, heavy water (D₂O) is a common and cost-effective deuterium source. google.comuni-rostock.de The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of deuterium incorporation. uni-rostock.de After synthesis, purification techniques such as fractional distillation or preparative HPLC are essential to achieve high isotopic purity, which is then verified using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methylfuran D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Analysis

NMR spectroscopy is a powerful technique for confirming the exact location and extent of deuterium incorporation in isotopically labeled molecules like 2-Methylfuran-D6.

Deuterium (2H) NMR Spectroscopic Applications

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. For this compound, a ²H NMR spectrum would be employed to verify the successful incorporation of deuterium at the specific sites—the three positions on the furan (B31954) ring and the three positions on the methyl group. Each distinct chemical environment for a deuterium atom will produce a separate signal in the ²H NMR spectrum. This analysis is crucial for quality control, ensuring the isotopic purity and confirming that the deuterium atoms have not scrambled to other positions during synthesis. The technique provides definitive proof of the isotopic labeling pattern.

Carbon-13 (13C) NMR Spectroscopic Insights into Isotopic Labeling

Carbon-13 (¹³C) NMR spectroscopy offers an indirect yet highly informative method for analyzing deuterium labeling. While standard ¹³C NMR spectra are typically proton-decoupled to produce sharp singlet peaks for each unique carbon atom, the presence of deuterium complicates this in a predictable and useful way.

In this compound, carbons directly bonded to deuterium atoms exhibit splitting patterns due to ¹³C-²H spin-spin coupling. A carbon bonded to a single deuterium atom (a C-D group) will appear as a triplet, while a carbon bonded to three deuterium atoms (a CD₃ group) will appear as a septet. Furthermore, the substitution of hydrogen with deuterium can cause a slight upfield shift in the ¹³C chemical shift, known as an isotope effect. By comparing the ¹³C NMR spectrum of this compound to its non-deuterated analog, researchers can confirm the positions of isotopic labeling. clockss.orgnih.gov

Table 1: Predicted ¹³C NMR Data for this compound Compared to 2-Methylfuran (B129897) Note: Chemical shifts for 2-Methylfuran are based on experimental data; shifts and splittings for this compound are predicted based on known isotopic effects.

| Carbon Position | 2-Methylfuran δ (ppm) | This compound Predicted δ (ppm) | This compound Predicted Splitting Pattern |

|---|---|---|---|

| C2 | 151.3 | Slightly upfield from 151.3 | Singlet (if quaternary) |

| C3 | 113.2 | Slightly upfield from 113.2 | Triplet |

| C4 | 110.0 | Slightly upfield from 110.0 | Triplet |

| C5 | 156.8 | Slightly upfield from 156.8 | Triplet |

| Methyl (CH₃/CD₃) | 13.9 | Slightly upfield from 13.9 | Septet |

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantitative Analysis

Mass spectrometry is the primary technique where this compound finds its application as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

GC-MS is the standard method for the analysis of volatile compounds like furan and its derivatives in complex matrices such as food and beverages. restek.comresearchgate.net In these methods, this compound is used as an internal standard to ensure accurate quantification. restek.comgcms.cz Method development involves optimizing the GC separation and MS detection parameters.

For separation, columns like the Rxi-624Sil MS are often chosen to achieve good resolution between furan, its various alkylated derivatives, and their corresponding deuterated standards within a short analysis time. restek.comgcms.cz For detection, Selected Ion Monitoring (SIM) mode is frequently used to enhance sensitivity and selectivity. restek.com This involves monitoring specific mass-to-charge ratio (m/z) ions characteristic of the analyte (e.g., 2-methylfuran) and the internal standard (this compound). The molecular ion of 2-methylfuran is m/z 82, while for this compound, it is m/z 88. lgcstandards.comnih.gov

Table 2: Example of Selected Ions for GC-MS (SIM) Analysis

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

|---|---|---|---|

| 2-Methylfuran | Analyte | 82 | 53, 81 |

| This compound | Internal Standard | 88 | 56, 87 |

Stable Isotope Dilution Analysis (SIDA) for Trace Compound Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that relies on the use of stable isotope-labeled internal standards. nih.govmdpi.com this compound is an ideal standard for the quantification of 2-methylfuran in various samples, including coffee and other thermally processed foods. researchgate.netuliege.benih.gov

The principle of SIDA involves adding a known quantity of the isotopically labeled standard (this compound) to the sample at the earliest stage of preparation. mdpi.com The deuterated standard behaves almost identically to the native analyte throughout the extraction, cleanup, and GC injection steps. Any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. By measuring the ratio of the MS signal response of the native analyte to that of the labeled standard, a precise and accurate concentration can be calculated, correcting for variations in sample matrix and recovery. nih.gov This method has been successfully applied to determine human exposure to furan and 2-methylfuran by analyzing their metabolites in urine. nih.govmdpi.com

Vibrational and Electronic Spectroscopic Studies (IR, UV-Vis)

Vibrational and electronic spectroscopy provide further structural confirmation and characterization.

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. The key difference in the IR spectrum between 2-methylfuran and this compound is the presence of C-D bonds instead of C-H bonds. Due to the heavier mass of deuterium, C-D stretching vibrations occur at a significantly lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2900-3100 cm⁻¹). nist.gov This predictable shift serves as a clear indicator of successful deuteration. Other fingerprint region vibrations involving the deuterated positions will also shift to lower wavenumbers.

Table 3: Comparison of Key IR Vibrational Frequencies

| Vibrational Mode | 2-Methylfuran Approx. Wavenumber (cm⁻¹) | This compound Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Absent |

| Aliphatic C-H Stretch | ~2950 | Absent |

| Aromatic C-D Stretch | Absent | ~2300 |

| Aliphatic C-D Stretch | Absent | ~2150 |

| Furan Ring Vibrations | 1500-1600 | Shifted to lower frequency |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption of 2-methylfuran is due to π → π* transitions within the conjugated furan ring system, typically showing a maximum absorption wavelength (λ_max) around 220 nm. nist.gov Since isotopic substitution has a negligible effect on the electronic energy levels of the molecule, the UV-Vis spectrum of this compound is expected to be virtually identical to that of its non-deuterated counterpart. acs.orgrptu.de

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methylfuran |

| This compound |

| Furan |

| Furan-d4 |

| 3-Methylfuran |

| 2-Ethylfuran |

| 2,5-Dimethylfuran (B142691) |

| 2-Pentylfuran |

Computational and Theoretical Investigations of 2 Methylfuran D6

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules. For 2-Methylfuran-D6, these methods can predict how deuteration influences the molecule's stability and reactivity compared to its non-deuterated counterpart, 2-methylfuran (B129897) (2-MF).

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. In the context of deuterated systems like this compound, DFT is instrumental in several ways. While the potential energy surface (PES) under the Born-Oppenheimer approximation is independent of isotopic substitution, the vibrational frequencies and zero-point vibrational energies (ZPVEs) are mass-dependent and are significantly altered upon deuteration. osti.gov

DFT calculations can be employed to optimize the geometry of this compound and compute its vibrational spectrum. These calculations consistently show that C-D bonds have lower vibrational frequencies than C-H bonds, leading to a lower ZPVE for the deuterated molecule. This difference in ZPVE can affect reaction barriers and equilibrium constants. For instance, in the conversion of furfuryl alcohol to 2-methylfuran on a RuO2(110) surface, DFT has been used to elucidate the reaction mechanism, and similar approaches could be applied to understand the influence of deuteration on such catalytic processes. researchgate.net

Recent studies on the conversion of monosaccharides to 2-methylfuran have utilized DFT (specifically the wB97X functional with DFT-D4 dispersion correction) to investigate reaction pathways, demonstrating the utility of these methods in complex reaction environments. rsc.org For this compound, DFT calculations would be crucial for predicting changes in bond dissociation energies and reaction enthalpies, which are key parameters in understanding its thermal decomposition and oxidation. nih.gov

| Vibrational Mode | 2-Methylfuran (C-H) | This compound (C-D) | Isotopic Ratio (νH/νD) |

|---|---|---|---|

| Methyl group symmetric stretch | ~2950 | ~2130 | ~1.38 |

| Furan (B31954) ring C-H stretch | ~3100 | ~2300 | ~1.35 |

| Methyl group deformation | ~1450 | ~1050 | ~1.38 |

For a more precise description of the potential energy surface (PES), high-level ab initio methods are often necessary. mdpi.comissibern.chrsc.org Methods like Coupled Cluster (e.g., CCSD(T)) and composite methods such as CBS-QB3, G4, and W1 are employed to obtain highly accurate energies for stationary points (minima and transition states) on the PES. univaq.it These methods have been extensively used to study the pyrolysis and oxidation of 2-methylfuran. nih.govrsc.org

The application of these methods to this compound would allow for a detailed mapping of its PES. This is particularly important for understanding complex reaction pathways, such as isomerization and decomposition, which may involve multiple steps and intermediates. nih.gov For example, a computational study on the pyrolysis of 2-methylfuran utilized CBS-QB3, CBS-APNO, and G3 methods to characterize the PES for its decomposition reactions. rsc.org The study revealed that unimolecular decomposition proceeds through hydrogen atom transfer reactions to form carbene intermediates. rsc.org In this compound, the corresponding deuterium (B1214612) atom transfers would be expected to have different activation barriers due to the ZPVE differences, a phenomenon known as the kinetic isotope effect (KIE). High-level ab initio calculations are essential for accurately predicting the magnitude of these KIEs.

Molecular Dynamics Simulations of Deuterated Furanic Interactions

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamic behavior of molecules and their interactions. x-mol.net While classical MD simulations using standard force fields often treat isotopes by simply changing the atomic masses, this approach may not fully capture the quantum effects of deuteration. osti.gov

Recent research on deuterated tetrahydrofuran (B95107) (THF) has shown that it is necessary to re-parameterize the force field to correctly describe the isotope-dependent vibrations to reproduce experimental observations. osti.gov A similar approach would be necessary for accurate MD simulations of this compound. Such simulations could be used to study the liquid-phase structure and dynamics of this compound, as well as its interactions with other molecules, which is relevant for its use as a solvent or in condensed-phase reactions.

Ab initio molecular dynamics (AIMD) simulations, which calculate the forces from electronic structure theory at each time step, can provide a more accurate description of deuterated systems. researchgate.net AIMD studies on furan have shown that deuteration can alter the ring dynamics. researchgate.net Similar simulations for this compound could reveal how deuteration affects the flexibility of the furan ring and the rotational dynamics of the methyl group, which can have implications for its reactivity. Furthermore, meta-dynamics simulations, which use a history-dependent potential to accelerate the exploration of conformational space, have been performed on organic molecules where the hydrogen mass is set to that of deuterium to facilitate larger time steps in the simulation. acs.org

Reaction Mechanisms and Pathways Involving 2 Methylfuran D6

Unimolecular Decomposition and Pyrolysis Studies

The thermal decomposition of 2-methylfuran (B129897) is of significant interest for understanding its combustion properties as a biofuel candidate. nih.gov Pyrolysis studies, which involve heating the compound in the absence of oxygen, reveal its intrinsic thermal stability and decomposition pathways. The use of 2-Methylfuran-D6 in these studies is instrumental in tracking the movement of hydrogen (deuterium) atoms, which is central to many of the proposed reaction steps.

Hydrogen Atom Transfer Reactions

Quantum chemical studies have shown that the unimolecular decomposition of 2-methylfuran proceeds significantly through hydrogen atom transfer reactions. nih.gov These reactions involve the migration of a hydrogen atom from one position to another within the molecule, often leading to the formation of unstable intermediates like carbenes. nih.govresearchgate.netnih.gov

Specifically, the process is initiated by a hydrogen atom transfer from the methyl group to the furan (B31954) ring, or between positions on the ring itself, forming singlet carbene intermediates. nih.govresearchgate.net These carbenes are highly reactive and serve as precursors to ring-opening events. nih.gov In the context of this compound, where all hydrogen atoms are replaced by deuterium (B1214612), these transfers would involve deuterium atoms. By analyzing the isotopic distribution in the final products, researchers can confirm the occurrence and quantify the extent of these transfer reactions, providing strong evidence for the carbene-mediated pathway. For instance, a 1,2-hydrogen migration from C(5) to C(4) is one of the initiating channels for decomposition. epa.gov

Furan Ring Opening and Subsequent Fragmentation Pathways

Following the formation of carbene intermediates, the furan ring becomes susceptible to opening, leading to the formation of acyclic C5H6O isomers. nih.govresearchgate.net These linear intermediates are unstable under pyrolysis conditions and rapidly undergo further fragmentation to smaller, more stable molecules. nih.gov

Studies on 2-methylfuran pyrolysis have identified two main unimolecular decomposition pathways that lead to specific products. acs.orgresearchgate.net

Pathway 1: Produces a propargyl radical (C3H3) and an acetyl radical (CH3CO). acs.org

Pathway 2: Leads to the formation of 1-butyne and carbon monoxide. acs.org

The fragmentation of the 2-furanylmethyl radical, formed by H-abstraction from the methyl group, is also a key pathway, yielding the n-butadienyl radical and carbon monoxide. nih.gov Using this compound would allow for the precise tracking of the original positions of the deuterium atoms into these final fragmentation products. For example, observing a deuterated propargyl radical would confirm its origin from the furan ring and methyl group of the starting material. This isotopic labeling is crucial for validating the proposed fragmentation patterns and kinetic models of 2-methylfuran combustion. nih.govacs.org

| Initial Reactant | Temperature Range (K) | Pressure (Torr) | Major Decomposition Products |

| 2-Methylfuran | 900 - 1530 | 30 and 760 | Propargyl radical, Methyl radical, 1-Butyne, Carbon Monoxide |

| 2-Methylfuran | 1100 - 1400 | ~17000 | C4H6 isomers, CO |

This table summarizes findings from pyrolysis studies of non-deuterated 2-methylfuran, which serve as the basis for mechanistic investigations using this compound. epa.govacs.org

Catalytic Conversion Pathways of Furanic Compounds

Catalysis is key to upgrading biomass-derived furanics, like 2-methylfuran, into valuable chemicals and fuels. mdpi.comnih.gov Isotopic labeling with this compound is a powerful technique to unravel the mechanisms of these complex catalytic transformations.

Hydrodeoxygenation Mechanisms

Hydrodeoxygenation (HDO) is a crucial process for removing oxygen from biomass-derived molecules to produce hydrocarbon fuels. mdpi.com The conversion of furfural (B47365) to 2-methylfuran is a well-studied example of HDO. nih.govrsc.orgresearchgate.net The reaction typically proceeds via the hydrogenation of the aldehyde group to form furfuryl alcohol, followed by the hydrogenolysis of the C-OH bond. rsc.org

In HDO reactions, deuterium-labeled molecules can help identify the source of hydrogen for the reaction (e.g., gaseous H2/D2 or a hydrogen-donating solvent) and pinpoint the mechanism of C-O bond cleavage. For instance, bimetallic catalysts like CuCo have been shown to be effective for the HDO of furfural to 2-methylfuran. nih.gov Density functional theory (DFT) calculations suggest that the CuCo alloy surface promotes the dissociation of hydrogen and the cleavage of the C=O bond. nih.gov Performing this reaction with D2 and a non-deuterated substrate, or with H2 and this compound, would allow experimental verification of the proposed hydrogen addition and oxygen removal steps.

| Catalyst | Temperature (°C) | Pressure | Key Product | Selectivity (%) |

| Mo2C | 150 | Ambient | 2-Methylfuran | ~50-60 |

| 5% Ir/C | 220 | 100 psig H2 | 2-Methylfuran | 95 |

| CuCo/NC | 150 | 1.5 MPa H2 | 2-Methylfuran | 95.7 |

| Mg/Fe/O | 300-400 | Not specified | 2-Methylfuran | 83 |

This table shows the performance of various catalysts in the hydrodeoxygenation of furfural to 2-methylfuran. nih.govresearchgate.netrsc.orgnih.govrsc.org

Hydroxyalkylation/Alkylation Reactions

Hydroxyalkylation/alkylation (HAA) is a C-C coupling reaction used to increase the carbon chain length of biomass-derived molecules, creating precursors for high-density fuels like diesel and jet fuel. mdpi.comnih.gov In a typical HAA reaction, 2-methylfuran reacts with an aldehyde or ketone (e.g., furfural, cyclohexanone) in the presence of an acid catalyst. nih.govresearchgate.net

The reaction mechanism involves the protonation of the carbonyl compound by the acid catalyst, followed by electrophilic attack on the electron-rich furan ring, typically at the C5 position. nih.gov While the deuterium atoms in this compound are not directly involved in the C-C bond formation, they serve as stable isotopic labels. Their presence in the final product confirms that the furan ring structure remains intact during the reaction and can be used for quantitative analysis of the products via mass spectrometry. Studies have explored various solid acid catalysts for this transformation, achieving high yields of the coupled product. nih.gov

| Catalyst | Reactants | Temperature (°C) | Yield of C15 Precursor (%) |

| Niobic Acid (NAC400) | 2-MF + Furfural | 100 | 90 |

| SR180 Solid Acid | 2-MF + Cyclohexanone | 60 | 98 |

This table highlights the effectiveness of solid acid catalysts in the HAA of 2-methylfuran (2-MF) for producing high-carbon fuel precursors. nih.govresearchgate.net

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. nih.gov Furan and its derivatives, including 2-methylfuran, can act as the diene component in [4+2] cycloaddition reactions with various dienophiles, such as maleimides or maleic anhydride. nih.govsemanticscholar.org These reactions are highly atom-economical and are considered a "green" chemical process. nih.gov

The reaction between 2-methylfuran and a dienophile results in the formation of an oxabicyclic adduct. nih.gov The use of this compound in these reactions would result in a deuterated adduct. The deuterium labels act as spectroscopic probes in NMR and mass spectrometry, helping to precisely determine the structure, regioselectivity, and stereochemistry (endo vs. exo) of the product, which can be influenced by reaction temperature and solvent. nih.gov While catalytic fast pyrolysis of 2-methylfuran over ZSM-5 catalysts can also lead to aromatics via Diels-Alder pathways, the isotopic labeling would be essential to trace the complex reaction network. mdpi.com

Acylation Reaction Kinetics and Mechanisms

The Friedel-Crafts acylation of 2-methylfuran is a key reaction for producing 'alkyl furan ketones', which are precursors for biorenewable surfactants. osti.gov The kinetics of this reaction have been investigated using acylating agents like n-octanoic anhydride in the presence of solid acid catalysts such as Al-MCM-41, a mesoporous aluminosilicate. osti.govosti.gov

In a study using a fixed-bed tubular reactor, the steady-state acylation kinetics for the reaction of 2-methylfuran with n-octanoic anhydride were determined. osti.gov The reaction exhibits a partial positive order in both 2-methylfuran (approximately 0.6) and the anhydride (approximately 0.5). osti.govosti.gov Notably, the reaction shows negligible product inhibition, as indicated by a near-zero apparent rate order for the products. osti.govosti.gov Over a temperature range of 348–408 K, an apparent activation energy of 15.5 ± 1.4 kcal mol-1 was measured for the formation of 2-octanoyl-5-methylfuran. osti.govosti.govmdpi.com

| Kinetic Parameter | Value | Conditions |

| Apparent reaction order in 2-methylfuran | ~0.6 | Acylation with n-octanoic anhydride |

| Apparent reaction order in anhydride | ~0.5 | Acylation with n-octanoic anhydride |

| Apparent reaction order in products | ~0 | Acylation with n-octanoic anhydride |

| Apparent Activation Energy (Ea) | 15.5 ± 1.4 kcal mol-1 | Temperature range: 348–408 K |

The proposed mechanism for the acylation of 2-methylfuran over a Brønsted acid catalyst is an Eley-Rideal type mechanism. osti.govresearchgate.net This mechanism involves the following key steps:

Adsorption of the anhydride onto the Brønsted acid site of the catalyst.

Formation of an acyl intermediate.

Surface reaction of the acyl intermediate with 2-methylfuran to form the acylated product.

Desorption of the acylated product. researchgate.net

Isotopic Effects on Reaction Kinetics and Selectivity

There is a lack of specific experimental data in the surveyed literature concerning the kinetic isotope effects (KIE) on the acylation of this compound. However, based on the proposed reaction mechanism for 2-methylfuran and the principles of kinetic isotope effects, a theoretical discussion can be presented.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The most common KIE studied is the deuterium isotope effect (kH/kD), which compares the reaction rate of a compound with hydrogen to its deuterated counterpart. libretexts.orglibretexts.orglibretexts.org

The nature of the rate-determining step is the primary factor that dictates the magnitude and type of the KIE. There are two main types of kinetic isotope effects:

Primary Kinetic Isotope Effect (PKIE): This occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. princeton.edu The C-D bond is stronger than the C-H bond, requiring more energy to break. This typically results in a slower reaction rate for the deuterated compound and a "normal" KIE (kH/kD > 1). libretexts.org For deuterium, PKIE values can range from 1 to 8. libretexts.orglibretexts.org

Secondary Kinetic Isotope Effect (SKIE): This is observed when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For deuterium, α-SKIEs are typically in the range of 0.8-1.2, while β-SKIEs are around 1.15-1.3. wikipedia.org

As established in the acylation of 2-methylfuran, the rate-limiting step is believed to be the formation of the acyl intermediate, not the deprotonation of the furan ring. osti.gov In this compound, the deuterium atoms are located on the methyl group and the furan ring. Since the C-D bonds on the furan ring are not broken in the proposed rate-determining step, a primary kinetic isotope effect would not be expected.

Instead, a small secondary kinetic isotope effect might be observed. The change in hybridization of the carbon atoms in the furan ring as the reaction proceeds could lead to a small SKIE. Ab initio molecular dynamic simulations have shown that deuteration can change the ring dynamics of furan. nih.gov However, without experimental data, the magnitude and direction (normal or inverse) of this effect for the acylation of this compound remain speculative.

The lack of a significant primary kinetic isotope effect upon deuteration of the furan ring would, however, serve as strong evidence supporting the proposed mechanism where the formation of the acyl intermediate is the rate-limiting step. If, contrary to current understanding, deprotonation were the slow step, a significant PKIE would be expected.

| Isotope Effect Type | Expected Observation for this compound Acylation | Rationale |

| Primary KIE | Unlikely | The rate-determining step is the formation of the acyl intermediate, not the breaking of a C-D bond on the furan ring. |

| Secondary KIE | Possible, but likely small | Changes in vibrational frequencies and ring dynamics due to deuteration could slightly alter the reaction rate. |

Applications of 2 Methylfuran D6 in Advanced Research Methodologies

Stable Isotope Tracer Studies for Mechanistic Elucidation

The use of stable isotopes like deuterium (B1214612) provides a powerful, non-radioactive method for labeling molecules to trace their fate through chemical reactions. This technique, known as isotopic tracer studies, allows researchers to gain deep insights into reaction mechanisms that would be difficult to obtain otherwise.

By strategically incorporating deuterium into a reacting molecule, scientists can follow the atoms through the reaction sequence. This is particularly useful for identifying transient species such as reaction intermediates and for understanding the structure of transition states. For example, research into the pyrolysis of 2-methylfuran (B129897) suggests that the process begins with the formation of carbene intermediates through proton transfer reactions. rsc.org Studies utilizing deuterated analogues can help confirm the pathways of these hydrogen shifts.

In the catalytic conversion of furfuryl alcohol to 2-methylfuran on ruthenium oxide (RuO2) surfaces, density functional theory (DFT) calculations are used to explore the reaction pathway. osti.gov These theoretical studies, which can be corroborated with isotope-labeling experiments, help identify rate-limiting steps, such as the scission of the C–O bond, and provide evidence for the activation of the furan (B31954) ring as a key intermediate step. osti.gov The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution, is a key experimental parameter derived from such studies that provides information about bond-breaking events in the rate-determining step of a reaction. mdpi.com

Isotopic labeling is essential for elucidating atom-transfer mechanisms, such as hydrogenation and hydride transfer. In the catalytic transfer hydrogenation of furfural (B47365) to 2-methylfuran, where an alcohol like isopropanol (B130326) is used as a hydrogen donor, isotopic labeling can reveal the precise mechanism of hydrogen transfer. acs.org

A study on a bifunctional Ru/RuOx/C catalyst used 2-propanol-d8 (B1362042) (where the hydrogen atoms on the methyl groups are replaced by deuterium) to trace the path of the hydrogen atom. acs.org The results helped to distinguish between different potential pathways, such as a direct hydrogenolysis route versus a pathway involving the activation of the furan ring. acs.org Similarly, conducting reactions in the presence of heavy water (D₂O) can help clarify the role of water as a proton source or catalyst, as the incorporation of deuterium into the product molecule can be monitored. researchgate.net Such experiments are fundamental to understanding how catalysts function and to designing more efficient and selective processes.

Development of Internal Standards for Analytical Chemistry

In analytical chemistry, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to all samples, calibration standards, and blanks. 2-Methylfuran-D6 is an ideal internal standard for the quantification of 2-methylfuran. lgcstandards.comlgcstandards.com It is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer. restek.com

The use of this compound is a cornerstone of the isotope dilution method for quantifying 2-methylfuran and related compounds with high accuracy and precision. researchgate.netnih.gov This deuterated standard is particularly crucial for methods based on gas chromatography-mass spectrometry (GC-MS). researchgate.netrestek.com Because the internal standard is added at the beginning of the analytical process, it experiences the same potential losses as the analyte during sample preparation, extraction, and injection into the chromatograph.

By calculating the ratio of the analyte signal to the internal standard signal, any variations in sample volume or instrument response are effectively cancelled out. This leads to significantly improved precision and accuracy in the final quantified result. nih.gov For instance, methods developed for analyzing furans in fruit juices and other complex food matrices have demonstrated high recovery rates (90.2% to 110.1%) and low relative standard deviations (<6.7%) when using this approach. nih.gov

| Compound | Retention Time (tR) in min |

|---|---|

| Furan-d4 (Internal Standard) | 2.428 |

| Furan | 2.447 |

| This compound (Internal Standard) | 4.464 |

| 2-Methylfuran | 4.536 |

| 3-Methylfuran | 4.846 |

Data sourced from Restek Corporation, showing typical retention times on an Rxi-624Sil MS column. The deuterated standards elute slightly earlier than their non-deuterated counterparts but are chromatographically separated. restek.com

Complex samples, such as food and biological fluids, contain a multitude of compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govdrawellanalytical.com These interferences can either suppress or enhance the analyte signal in the mass spectrometer, leading to significant quantification errors. drawellanalytical.com

Using a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. restek.comrestek.com Since this compound is structurally identical to 2-methylfuran, it is affected by the sample matrix in virtually the same way. restek.com Therefore, any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard. When the ratio of the two signals is used for quantification, the matrix effect is normalized, ensuring that the calculated concentration is accurate despite the complexity of the sample. This approach is essential for the reliable analysis of trace levels of 2-methylfuran in challenging matrices. restek.comrestek.com

| Food Matrix | Analytical Technique | Purpose |

|---|---|---|

| Coffee | HS-GC-MS | Quantification of furan and methylfurans formed during roasting. researchgate.netresearchgate.net |

| Baby Formula / Infant Formula | SPME-GC-MS | Accurate measurement of furans formed during sterilization. researchgate.netrestek.com |

| Fruit Juices | HS-SPME-GC-FID | Determination of furan and alkylfurans from thermal processing. researchgate.netnih.gov |

| Cereals | HS/SPME-GC-MS | Analysis of thermally generated contaminants. researchgate.net |

HS: Headspace, SPME: Solid Phase Microextraction, GC-MS: Gas Chromatography-Mass Spectrometry, FID: Flame Ionization Detector.

Research in Biomass Conversion and Renewable Chemical Feedstocks

2-methylfuran is recognized as a key platform chemical and a promising biofuel that can be produced from renewable biomass resources, such as the hemicellulose fraction of plants. umass.edunih.govmdpi.comresearchgate.net The conversion of biomass-derived molecules like xylose and furfural into 2-methylfuran is a central focus of green chemistry and sustainable energy research. nih.govrsc.org

The mechanistic elucidation studies described in section 6.1 are directly applicable and vital to this field. Optimizing the conversion of biomass requires a deep understanding of the underlying reaction pathways, catalyst behavior, and intermediate species. Isotopic tracer studies, using compounds like this compound or deuterated precursors, are employed to unravel these complex transformations. osti.govacs.orgresearchgate.net For example, research into the catalytic transfer hydrogenation of furfural (derived from biomass) to 2-methylfuran uses isotopic labeling to determine how hydrogen is transferred from a donor molecule to the furfural, which helps in the rational design of more efficient and selective catalysts. acs.orgresearchgate.net By clarifying these mechanisms, researchers can improve reaction yields, reduce the formation of unwanted byproducts, and develop more economically viable processes for producing renewable fuels and chemicals from biomass. rsc.org

Investigating Catalytic Systems for Biofuel Production

The use of isotopically labeled compounds is a powerful technique for understanding the complex reaction networks involved in the catalytic upgrading of biomass. This compound, a deuterated isotopologue of the promising biofuel candidate 2-methylfuran (2-MF), serves as a critical tool in these investigations. By tracing the path of deuterium atoms, researchers can gain detailed insights into hydrogenation and hydrodeoxygenation pathways, catalyst behavior, and the mechanisms of hydrogen transfer, all of which are essential for designing more efficient and selective catalysts for biofuel production. nih.govnih.gov

One of the primary applications of this compound is in studying the hydrogenation of furanic compounds over various metal catalysts. nih.gov The conversion of 2-methylfuran, derived from the hemicellulose fraction of lignocellulosic biomass, into saturated cyclic ethers or alkanes is a key step in producing high-energy-density biofuels. mdpi.comresearchgate.net Deuterium labeling studies allow for the precise tracking of hydrogen addition and exchange reactions that occur on the catalyst surface.

A study on the deuteration of 2-methylfuran over carbon-supported palladium (Pd/C) and platinum (Pt/C) catalysts revealed distinct reaction pathways depending on the metal and reaction conditions. nih.gov Over a Pd/C catalyst at lower temperatures, the primary reaction was the saturation of the furan ring, leading to the formation of deuterated methyl-tetrahydrofuran. As the temperature increased, progressive deuterium exchange occurred within the tetrahydrofuran (B95107) ring, followed by H/D exchange in the methyl group. At even higher temperatures, cleavage of the C-O bond was observed, resulting in deuterated ketones where all exchangeable hydrogen atoms were replaced by deuterium. nih.gov

In contrast, when a Pt/C catalyst was used, alcohols were the main products at low temperatures due to their higher stability compared to ketones on this catalyst. Deuterium was found to have replaced hydrogen on all carbon atoms of the original furan ring and was also incorporated during the C-O bond scission to form deuterated 2-pentanol. nih.gov These findings are crucial for selecting appropriate catalysts and optimizing reaction conditions to favor the production of desired biofuel molecules, such as alkanes, over less desirable oxygenated intermediates.

The data below, derived from deuterium-labeling studies, illustrates the product distribution under different catalytic conditions.

Table 1: Product Distribution in the Deuteration of 2-Methylfuran over Noble Metal Catalysts nih.gov

| Catalyst | Temperature Range (°C) | Primary Products | Mechanistic Insights |

|---|---|---|---|

| Pd/C | 90 - 150 | Deuterated Methyl-tetrahydrofurans | Furan ring saturation is the dominant initial step at low temperatures. |

| Pd/C | 150 - 220 | Deuterated Ketones (e.g., 2-Pentanone-dx) | C-O bond cleavage occurs at elevated temperatures, with extensive H/D exchange. |

| Pt/C | 90 - 120 | Deuterated Alcohols (e.g., 2-Pentanol-dx) | C-O bond cleavage leads to stable alcohol formation with D incorporation. |

Mechanistic Studies of Value-Added Chemical Synthesis from Biomass Derivatives

Beyond biofuels, 2-methylfuran is a versatile platform molecule for synthesizing a range of value-added chemicals. mdpi.com Understanding the intricate reaction mechanisms is key to developing selective and efficient catalytic processes. This compound is an invaluable probe in these mechanistic studies, helping to elucidate reaction intermediates and transition states, particularly in reactions involving hydrogen transfer or C-H bond activation.

Isotopic labeling studies combining experimental work with theoretical calculations, such as Density Functional Theory (DFT), have provided molecular-level understanding of catalytic cycles. nih.govacs.org For instance, in the conversion of furfural to 2-methylfuran using a hydrogen donor like isopropanol, isotopic labeling helped to clarify the pathway of hydrogen transfer on bifunctional catalysts. nih.gov Such studies can distinguish between different proposed mechanisms, such as direct hydrogenolysis versus a pathway proceeding through a furfuryl alcohol intermediate. mdpi.com

In one study investigating the conversion of furfuryl alcohol to 2-methylfuran, DFT calculations were employed to understand the role of Lewis acidity on a RuO₂ surface. acs.org While this study did not explicitly use this compound, it highlights the type of investigation where deuterated molecules are essential for experimental validation of theoretical findings. For example, by using a deuterated alcohol, one could experimentally verify the predicted rate-limiting step, such as the scission of the C-O bond, by observing kinetic isotope effects. The study identified the cleavage of the C-O bond in the side chain as the rate-limiting step and also found evidence for the activation of the furan ring through hydrogen insertion. acs.org

Furthermore, in the synthesis of C15 diesel precursors from the hydroxyalkylation/alkylation (HAA) of 2-methylfuran with furfural, understanding the reaction mechanism is crucial for catalyst design. rsc.org While the direct use of this compound in this specific reaction is not widely documented, its application would be instrumental in tracking the electrophilic substitution on the furan ring and confirming the precise mechanism of C-C bond formation. By analyzing the deuterium positions in the final product, researchers could confirm which positions on the furan ring are most reactive and how the catalyst mediates the reaction.

The table below summarizes research findings where isotopic labeling, a technique for which this compound is designed, provides critical mechanistic information.

Table 2: Mechanistic Insights from Isotopic Labeling Studies in Furanic Chemistry

| Reaction | Catalyst System | Isotopic Tracer Application | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Furfural Hydrogenation to 2-Methylfuran | Ru/RuOx/C with Isopropanol-d8 | Tracing the hydrogen transfer pathway from the donor molecule. | Elucidated the molecular-level pathway of conversion from hemicellulose to 2-methylfuran. | nih.gov |

| Furfuryl Alcohol to 2-Methylfuran | RuO2 (110) surface (DFT Study) | Proposed use of deuterated reactants to verify theoretical predictions. | Identified C-O bond scission as the rate-limiting step and furan ring activation via H-insertion. | acs.org |

| Hydrogenation of 2-Methylfuran | Pd/C, Pt/C with D2 | Mapping deuterium incorporation into products. | Revealed catalyst-dependent pathways for ring saturation vs. C-O bond cleavage. | nih.gov |

Q & A

Q. What are the optimal synthetic methodologies for preparing high-purity 2-Methylfuran-D6 in academic research?

- Methodological Answer : Deuterated this compound is typically synthesized via catalytic deuteration of non-deuterated analogs. For example, hydrogen-deuterium (H-D) exchange reactions using deuterium gas (D₂) and palladium catalysts (e.g., Pd/C) under controlled conditions (e.g., 50–100°C, inert atmosphere) can achieve high isotopic incorporation . Researchers must validate deuteration efficiency using nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of residual proton signals in the deuterated positions. Purity is further confirmed via gas chromatography-mass spectrometry (GC-MS) to rule out side products .

Q. How should researchers characterize the isotopic purity and structural integrity of this compound?

- Methodological Answer : Isotopic purity is quantified using -NMR and -NMR. The absence of signals in deuterated positions (e.g., methyl groups) confirms successful deuteration. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) provides molecular weight verification and isotopic distribution patterns. Structural integrity is assessed via infrared (IR) spectroscopy to confirm functional group retention (e.g., furan ring vibrations at 1600–1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its volatility and potential flammability, this compound should be stored under inert gas (e.g., argon) in sealed containers at –20°C. Handling requires fume hoods, flame-resistant lab coats, and explosion-proof equipment. Researchers must consult institutional chemical safety guidelines and literature precedents for analogous deuterated solvents (e.g., dimethyl sulfoxide-d6) to design risk mitigation strategies .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics in catalytic studies?

- Methodological Answer : The kinetic isotope effect (KIE) of deuterium can alter reaction rates in mechanisms involving hydrogen transfer (e.g., hydrogenation, acid-catalyzed rearrangements). To study this, compare reaction rates of this compound with its non-deuterated counterpart under identical conditions (temperature, catalyst loading). Use Arrhenius plots to calculate activation energy differences. For example, deuterated compounds may exhibit slower reaction rates in proton-coupled electron transfer (PCET) processes due to higher bond dissociation energy of C-D bonds .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in isotopic purity, solvent choice, or catalyst deactivation. Conduct a systematic review of literature protocols, noting reaction conditions (e.g., solvent dielectric constant, temperature gradients). Reproduce key experiments while controlling for deuterium content (e.g., ≥98% D-incorporation) and catalyst batch variability. Use control experiments with non-deuterated analogs to isolate isotopic effects .

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies by storing this compound under stress conditions (e.g., 40°C/75% relative humidity, light exposure). Monitor degradation via periodic NMR and GC-MS analyses. Quantify decomposition products (e.g., oxidation byproducts like 2-methylfuran-3(2H)-one) and establish a degradation profile. Compare results with stability data for structurally similar deuterated compounds (e.g., tetrahydrofuran-d8) to identify structural vulnerabilities .

Q. What mechanistic insights can be gained from studying this compound in photochemical reactions?

- Methodological Answer : Deuterated furans are valuable in probing radical-mediated pathways. Use electron paramagnetic resonance (EPR) spectroscopy to detect deuterium-labeled radical intermediates generated under UV irradiation. Compare spin-trapping efficiency with non-deuterated furans to map hydrogen/deuterium abstraction sites. Computational studies (DFT calculations) can further elucidate isotopic effects on transition states and reaction thermodynamics .

Methodological Best Practices

- Data Validation : Cross-reference NMR and MS results with published spectra for deuterated analogs to ensure consistency .

- Controlled Experiments : Always include non-deuterated controls to isolate isotopic effects from experimental artifacts .

- Safety Compliance : Document deviations from literature protocols and obtain PI approval for novel reaction scales or conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.